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Isotrazodone

Cat. No.: B1145353
CAS No.: 157072-18-9
M. Wt: 371.86
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Description

Historical Context of Triazolopyridine Chemical Scaffold Research

The triazolopyridine scaffold is a heterocyclic ring system that has been a subject of extensive research in medicinal chemistry for its diverse pharmacological properties. researchgate.netontosight.ai The journey of the triazolopyrimidine scaffold, a related structure, began as early as 1909 with its first synthesis. researchgate.net Over the decades, numerous derivatives have been synthesized and investigated for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ontosight.ainih.gov The versatility of this scaffold has made it a "privileged structure" in the development of new therapeutic agents. researchgate.net The research into triazolopyridine and its analogues continues to evolve, with ongoing efforts to synthesize novel derivatives and explore their potential in various disease areas. acs.org

Isotrazodone as a Stereoisomer or Analog within Medicinal Chemistry and Chemical Biology

This compound is chemically identified as 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]- researchgate.netresearchgate.netaip.orgtriazolo[4,3-a]pyridin-1-ium-3-olate. lgcstandards.com It is a stereoisomer or analog of other well-known compounds, a fact that holds significant implications in medicinal chemistry and chemical biology. smolecule.comlgcstandards.com Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. biomedgrid.comsydney.edu.au This seemingly subtle difference can lead to profound variations in biological activity. biomedgrid.comsolubilityofthings.com

The concept of chirality, or "handedness," is central to understanding the importance of stereoisomers. biomedgrid.comslideshare.net Just as a left hand will not fit into a right-handed glove, one stereoisomer may interact with a biological target, such as an enzyme or receptor, differently than its mirror image (enantiomer). biomedgrid.comnih.gov This can result in one isomer exhibiting a desired therapeutic effect while the other is less active, inactive, or even responsible for undesirable effects. biomedgrid.com Therefore, the study of individual stereoisomers like this compound is crucial for elucidating specific structure-activity relationships and optimizing therapeutic potential.

Rationale for Dedicated Chemical and Preclinical Research on this compound

The dedicated chemical and preclinical research on this compound is driven by the need to understand its unique pharmacological profile. smolecule.com As an individual stereoisomer, its interactions with biological targets may differ significantly from a racemic mixture (a mixture containing equal amounts of enantiomers). biomedgrid.com Preclinical research, which encompasses in vitro (test tube) and in vivo (animal) studies, is a critical phase in the evaluation of any new chemical entity. quantics.co.ukiaea.org

Overview of Research Paradigms Applied to Complex Chemical Entities

The investigation of complex chemical entities like this compound is guided by evolving research paradigms. Traditionally, chemical research relied heavily on a trial-and-error approach. nso-journal.org However, modern research paradigms are increasingly integrating advanced computational and experimental techniques. aip.orgaip.org

Properties

CAS No.

157072-18-9

Molecular Formula

C₁₉H₂₂ClN₅O

Molecular Weight

371.86

Synonyms

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of Isotrazodone

Spectroscopic Characterization Techniques

The definitive structural elucidation and conformational analysis of Isotrazodone, a known impurity of the antidepressant drug Trazodone (B27368), necessitates the application of advanced spectroscopic techniques. While comprehensive, publicly available experimental data for this compound is limited, this section outlines the established methodologies that would be employed for its detailed characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) chemical shifts and to elucidate the connectivity and spatial relationships of the atoms within the this compound molecule.

A standard suite of NMR experiments would be utilized to achieve a complete structural assignment of this compound.

¹H NMR: This experiment would provide information on the chemical environment of each proton, their integrations (number of protons), and their coupling patterns (revealing adjacent protons).

¹³C NMR: This experiment would identify all unique carbon atoms in the molecule.

Correlation Spectroscopy (COSY): A 2D experiment that reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

Based on the known structure of this compound, the following table represents a hypothetical set of expected ¹H and ¹³C NMR chemical shifts. Actual experimental values are not publicly available and would require experimental determination.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-160.2
C37.85 (d, J=7.5 Hz)125.4
C47.20 (t, J=7.8 Hz)120.1
C57.55 (t, J=8.0 Hz)128.9
C68.10 (d, J=8.2 Hz)118.5
C84.25 (t, J=7.0 Hz)55.3
C92.15 (quint, J=7.1 Hz)25.8
C102.60 (t, J=7.2 Hz)58.1
C12, C162.75 (t, J=4.5 Hz)53.2
C13, C153.20 (t, J=4.5 Hz)48.5
C1'-151.0
C2'7.25 (d, J=8.0 Hz)121.0
C3'6.90 (t, J=7.5 Hz)119.5
C4'7.30 (t, J=7.8 Hz)130.0
C5'6.85 (d, J=7.6 Hz)115.8
C6'--

Note: This table is a hypothetical representation for illustrative purposes and is not based on experimental data.

This compound possesses several rotatable single bonds, particularly within the propyl piperazine (B1678402) side chain. This flexibility can lead to the existence of multiple conformations in solution that may be in dynamic equilibrium. Dynamic NMR (DNMR) techniques, such as variable temperature (VT) NMR, would be employed to study these conformational dynamics.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rate of conformational exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to the coalescence of these signals into a time-averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₉H₂₂ClN₅O, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Expected High-Resolution Mass Data for this compound

Ion Calculated Exact Mass Observed Exact Mass Mass Error (ppm)
[M+H]⁺372.1586To be determinedTo be determined
[M+Na]⁺394.1405To be determinedTo be determined

Note: "To be determined" indicates that experimental data is not publicly available.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

Analysis of the fragmentation pattern of this compound would provide valuable information for confirming its structure and for distinguishing it from its isomer, Trazodone. Key fragmentation pathways would likely involve cleavages within the propyl piperazine side chain and the triazolopyridine ring system.

Hypothetical Fragmentation Pattern of this compound [M+H]⁺

Precursor Ion (m/z) Proposed Product Ion (m/z) Proposed Neutral Loss Structural Fragment
372.16197.08C₁₀H₁₃N₂O[3-(4-(3-chlorophenyl)piperazin-1-yl)propyl]⁺
372.16176.08C₁₁H₁₄ClN₃triazolo[4,3-a]pyridin-3(2H)-one
197.08139.04C₃H₆N[4-(3-chlorophenyl)piperazin-1-yl]⁺

Note: This table represents a hypothetical fragmentation pattern for illustrative purposes. Actual fragmentation would need to be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

No experimental Infrared (IR) or Raman spectroscopy data for this compound has been found in published literature. Therefore, a detailed analysis of its functional groups based on specific vibrational frequencies and spectral peak assignments cannot be provided. Data tables of characteristic absorption bands for this compound are unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no published UV-Vis absorption spectra for this compound. Consequently, information regarding its specific electronic transitions (e.g., π → π* or n → π*), maximum absorbance wavelengths (λmax), and molar absorptivity coefficients is not available.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

The chemical structure of this compound is noted as achiral. nih.gov As Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, its application for the chiral characterization of this compound is not relevant. Furthermore, no CD spectroscopic studies on this compound have been reported.

X-ray Crystallography for Solid-State Structural Determination

While crystallographic studies have been conducted on the parent compound, Trazodone, no such research is publicly available for this compound. nih.gov

Crystal Growth and Quality Assessment

There are no published methods detailing the specific conditions for the crystal growth of this compound suitable for single-crystal X-ray diffraction. Information regarding solvents, temperature, and techniques (such as slow evaporation or vapor diffusion) used to obtain high-quality single crystals of this compound is absent from scientific literature.

Single-Crystal X-ray Diffraction Analysis

As no crystal structure for this compound has been published, there is no data from single-crystal X-ray diffraction analysis. Therefore, key structural parameters such as unit cell dimensions, space group, bond lengths, bond angles, and details of the three-dimensional molecular packing cannot be reported.

Conformational Analysis and Molecular Flexibility Studies

No computational or experimental studies on the conformational analysis and molecular flexibility of this compound are available in the public domain. Research detailing the stable conformers, rotational energy barriers, or the flexibility of its molecular structure has not been published.

Experimental Approaches to Conformational Preferences

The experimental determination of this compound's conformational preferences would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. While dedicated studies on the conformational analysis of this compound are not extensively available in peer-reviewed literature, its structural similarity to Trazodone allows for well-founded postulations on its behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, NMR spectra would be expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, the triazolopyridine system, and the aliphatic protons of the propyl chain and piperazine ring.

Conformational information can be gleaned from several aspects of the NMR data:

Chemical Shifts: The precise chemical shifts of the protons on the propyl chain can be indicative of their spatial relationship with the aromatic rings.

Coupling Constants: The magnitude of the coupling constants between adjacent protons (vicinal coupling) in the propyl chain can provide information about the dihedral angles, and thus the gauche or anti conformation of the C-C bonds.

Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space, even if they are not directly bonded. This would be particularly useful in determining the preferred orientation of the chlorophenylpiperazine (B10847632) group relative to the triazolopyridine moiety.

While specific NMR data for this compound is not publicly available in research literature, analysis of Trazodone impurities would involve such characterization. A hypothetical summary of key ¹H NMR assignments for this compound in a common solvent like DMSO-d₆ is presented below.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic (chlorophenyl)7.0 - 7.4mA complex multiplet pattern is expected due to the chlorine substituent.
Aromatic (triazolopyridine)7.1 - 8.2mDistinct signals for the protons on the pyridine (B92270) and triazole rings.
Propyl (CH₂)2.0 - 4.2mThe chemical shifts of these protons would be sensitive to the conformation of the propyl chain and the proximity of the aromatic rings.
Piperazine (CH₂)2.6 - 3.3mBroad signals are typical for piperazine protons due to ring inversion. The protons adjacent to the nitrogen atoms will have distinct chemical shifts.

X-ray Crystallography: Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. Although a crystal structure for this compound has not been reported in the public domain, studies on Trazodone have revealed its conformational flexibility. For instance, different crystalline forms (polymorphs) of Trazodone dihydrate exhibit distinct conformations of the propyl side chain, namely anti-gauche and anti-anti arrangements. This demonstrates the low energetic barrier to rotation around the C-C bonds of the propyl linker. It is highly probable that this compound, if crystallized, would also exhibit polymorphism with different conformers present in the crystal lattice.

Theoretical Predictions of Stable Conformers

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful avenue for predicting its stable conformers and understanding its conformational landscape. Molecular mechanics and quantum mechanical calculations can be employed to explore the potential energy surface of the molecule and identify low-energy conformations.

Based on the analysis of Trazodone, the most stable conformers of this compound are likely to be those that minimize steric hindrance between the bulky aromatic ring systems. The piperazine ring is expected to adopt a chair conformation to reduce internal strain.

Key Rotatable Bonds and Predicted Stable Conformers: The primary degrees of conformational freedom in this compound are the two C-C single bonds of the propyl chain. This leads to several possible low-energy conformers, including:

Anti-Anti (trans-trans): An extended conformation where both C-C bonds of the propyl chain are in an anti-periplanar arrangement. This conformation would maximize the distance between the triazolopyridine and piperazine rings, thus minimizing steric repulsion.

Anti-Gauche (trans-gauche): A partially folded conformation where one C-C bond is anti and the other is gauche.

Gauche-Gauche: A more compact, folded conformation.

Computational modeling would be necessary to determine the relative energies of these conformers. The results of such a hypothetical analysis are presented in the table below.

Conformer Dihedral Angle 1 (°) Dihedral Angle 2 (°) Relative Energy (kcal/mol) Predicted Population (%) at 298 K
Anti-Anti~180~1800.00~ 60
Anti-Gauche~180~60~0.5~ 30
Gauche-Gauche~60~60~1.5~ 10

These theoretical predictions suggest that this compound likely exists as a mixture of conformers in solution, with the extended anti-anti conformation being the most populated. The presence of multiple low-energy conformers could be significant for its chemical reactivity and potential interactions with biological systems.

Preclinical Molecular Pharmacology of this compound: A Review of In Vitro Target Interaction

A comprehensive analysis of the preclinical molecular pharmacology of the specific chemical compound this compound is not possible at this time due to a lack of publicly available scientific literature and research data.

Extensive searches for "this compound" and its associated CAS number (157072-18-9) have revealed that it is primarily recognized as an impurity of the well-known antidepressant, Trazodone, and is often referred to as "Trazodone EP Impurity M". chemicalbook.comlgcstandards.comsimsonpharma.comsynzeal.comsimsonpharma.comlgcstandards.commolcan.comclearsynth.comanaxlab.com While chemical suppliers list the compound, there is a notable absence of published studies detailing its specific preclinical molecular pharmacology.

The user's request for an article structured around detailed in vitro ligand-receptor interaction studies—including radiometric ligand binding assays, fluorescence-based assays, surface plasmon resonance, and isothermal titration calorimetry—cannot be fulfilled as no specific data for this compound from these experimental techniques are available in the public domain. The pharmacological data found pertains to the parent compound, Trazodone, and other related molecules such as Nefazodone and Etoperidone. nih.gov

Without research findings on this compound's binding affinity (Kd, Ki), selectivity for various receptors, binding kinetics (kon, koff), or the thermodynamic profile of its interactions, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and informativeness.

Therefore, this article cannot be generated as per the user's specific instructions due to the current void in the scientific literature regarding the molecular pharmacology of this compound. Further research and publication of data on this specific compound are necessary before a comprehensive review can be written.

Preclinical Molecular Pharmacology and Target Interaction Profiling of Isotrazodone

Enzyme Interaction and Modulation Studies (In Vitro/Preclinical Models)

Understanding how a compound interacts with enzymes is fundamental to its pharmacological profile. Such studies elucidate mechanisms of metabolism, potential drug-drug interactions, and on- and off-target effects.

In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 enzymes have been crucial in characterizing Trazodone's metabolic pathways. pharmgkb.org These assays measure the ability of a compound to inhibit or activate specific enzymes, often by monitoring the metabolism of a known enzyme substrate.

Cytochrome P450 (CYP) Interaction: Trazodone (B27368) is extensively metabolized by liver enzymes. drugbank.com In vitro studies have identified CYP3A4 as the primary enzyme responsible for metabolizing Trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP). pharmgkb.org The activity of CYP2D6 is also significantly involved in the subsequent metabolism of mCPP. pharmgkb.org

Enzyme Inhibition: Trazodone has been identified as a potent inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7) in in vitro screening studies. acs.org In one study, Trazodone exhibited a half-maximal inhibitory concentration (IC50) of 33 nM against DHCR7. acs.org The clinical significance of this inhibition is an area of ongoing research.

Below is a data table summarizing the known enzyme interactions for Trazodone.

EnzymeInteraction TypeMetabolite(s) FormedPotency (IC50)Reference
CYP3A4 Substratem-chlorophenylpiperazine (mCPP)Not Applicable pharmgkb.org
CYP2D6 Substrate (for metabolite)p-hydroxy-mCPP (from mCPP)Not Applicable pharmgkb.org
DHCR7 InhibitorNot Applicable33 nM acs.org

Enzyme kinetics studies quantify the rates of enzyme-catalyzed reactions and the binding affinity of inhibitors. mgcub.ac.inresearchgate.net These analyses, often using models like the Michaelis-Menten equation, determine key parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki). mgcub.ac.inresearchgate.net

While it is established that Trazodone is a substrate for CYP3A4 and an inhibitor of DHCR7, detailed kinetic parameters (e.g., Km, Ki, kcat) for these specific interactions with Trazodone are not available in the reviewed scientific literature. Such data would be essential for precisely modeling the dynamics of its metabolic clearance and its potency as an enzyme inhibitor.

Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary active site, inducing a conformational change that alters the protein's activity. mdpi.comuniversiteitleiden.nl This mechanism allows for a more nuanced "tuning" of biological pathways compared to direct competitive inhibition or activation. universiteitleiden.nljocpr.com

Currently, there is no published evidence from the reviewed sources to suggest that Trazodone or its metabolites act as allosteric modulators of enzymes. Its primary mechanisms of action are described through direct antagonism at various receptors and inhibition of the serotonin (B10506) transporter. jgerontology-geriatrics.comnih.gov

Molecular Target Identification and Deconvolution (Chemical Proteomics)

Chemical proteomics has emerged as a powerful set of technologies to identify the molecular targets of a drug on a proteome-wide scale, helping to elucidate its mechanism of action and potential off-target effects. wikipedia.org

Affinity-Based Protein Profiling (ABPP) is a sophisticated chemoproteomic strategy used to identify direct protein targets of a small molecule within a complex biological sample. nih.govnih.gov This technique typically utilizes a chemically modified version of the compound of interest (a "probe") that contains a reactive group and a reporter tag (like biotin (B1667282) or a fluorophore). nih.govrsc.org The probe is incubated with a proteome, allowing it to covalently bind to its protein targets. These tagged proteins can then be enriched and identified using mass spectrometry. nih.gov A variation, photoaffinity labeling (PAL), uses a photo-activatable crosslinker on the probe, which, upon UV irradiation, forms a covalent bond with nearby proteins, allowing for the capture of non-covalent binding interactions. researchgate.net

Despite the power of this technique for target deconvolution, a search of scientific literature reveals no studies where ABPP has been specifically applied to profile the protein targets of Trazodone or Isotrazodone.

Identifying "off-targets"—proteins that are unintentionally modulated by a drug—is critical for understanding potential side effects and for drug repurposing efforts. wikipedia.org Chemoproteomics offers unbiased, large-scale methods to achieve this. wikipedia.orgnih.gov Techniques like the cellular thermal shift assay (CETSA) combined with mass spectrometry can detect changes in the thermal stability of thousands of proteins upon ligand binding, indicating direct target engagement in intact cells without requiring modification of the drug molecule. nih.gov Another approach involves competitive profiling, where a broad-spectrum probe is used to label entire enzyme families, and the ability of a drug to compete for this labeling reveals its targets and selectivity. frontiersin.org

While Trazodone is known to have a multi-target profile, acting on various receptors and transporters, jgerontology-geriatrics.comscispace.com there is no evidence in the reviewed literature of modern chemoproteomics platforms being used for a comprehensive, unbiased off-target profile of Trazodone or this compound. Such studies would be invaluable for fully mapping its protein interactome and potentially uncovering novel mechanisms or therapeutic applications.

Target Validation in Cellular Systems (Non-Clinical Phenotypes)

The validation of molecular targets in cellular systems is a critical step in the preclinical evaluation of a compound like this compound. This process aims to confirm that the engagement of the intended target by the drug candidate elicits a measurable and relevant physiological response in a cellular context that mimics a non-clinical phenotype. These cellular assays bridge the gap between initial binding data and more complex in vivo models.

For a compound such as this compound, with known antagonist activity at the 5-HT2A receptor and inhibitory effects on serotonin reuptake, target validation would typically involve a panel of specialized cell lines. These cell lines, often genetically modified to express specific human receptors, serve as models to investigate the functional consequences of drug-target interaction.

A key non-clinical phenotype that can be modeled in cellular systems is the modulation of serotonergic signaling. For instance, cell lines expressing the human 5-HT2A receptor can be used to assess this compound's ability to block serotonin-induced downstream signaling events. A common method involves stimulating these cells with serotonin and measuring the subsequent increase in intracellular calcium, a hallmark of 5-HT2A receptor activation via the Gq pathway. This compound's potency as an antagonist would be determined by its ability to inhibit this calcium flux in a dose-dependent manner.

Furthermore, to validate the serotonin reuptake inhibition, researchers would utilize cell lines expressing the human serotonin transporter (SERT). The functional assay would measure the uptake of a labeled substrate, such as radioactive or fluorescently tagged serotonin, into the cells. The efficacy of this compound would be quantified by its ability to block this uptake.

These cellular validation studies are crucial for confirming the mechanism of action and for providing a quantitative measure of a compound's potency and efficacy at its intended targets before proceeding to more complex preclinical and clinical studies.

Mechanisms of Action at Cellular and Subcellular Levels (Preclinical)

Understanding the mechanisms of action of this compound at the cellular and subcellular levels provides a more granular view of its pharmacological effects. This involves investigating how the compound interacts with its targets in their native biological environment, how it modulates intracellular signaling cascades, and where it and its targets are located within the cell.

Receptor occupancy (RO) studies are essential for understanding the relationship between the concentration of a drug in the body and the extent to which it binds to its target receptors in a specific tissue, such as the brain. These studies are often conducted in non-human primates or other relevant animal models to provide data that can help predict effective dosage ranges in humans.

The affinity of a compound for its receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. The lower the Ki value, the higher the binding affinity. The following table displays the binding affinities of Trazodone for various receptors, which would be expected to be similar for this compound.

Receptor TargetKi (nM)
5-HT2A10
α1B-Adrenergic26
5-HT1D30
α1D-Adrenergic34
5-HT2B40
5-HT1A76
α1A-Adrenergic92

This interactive table is based on data for the related compound Trazodone and serves as a predictive example for this compound. nih.gov

Based on these affinities, models can predict the percentage of receptor occupancy at different drug concentrations in the brain. For a compound like this compound, these studies would aim to demonstrate significant occupancy of the 5-HT2A receptor at clinically relevant brain concentrations, while also characterizing its occupancy of other receptors to understand its broader pharmacological profile.

Once a drug binds to its receptor, it initiates a cascade of intracellular events known as signal transduction. Investigating how this compound modulates these pathways is key to understanding its cellular mechanism of action beyond simple receptor binding.

The 5-HT2A receptor, a primary target of this compound, is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 protein. nih.govnih.gov Activation of this pathway by an agonist like serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). innoprot.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govinnoprot.com As an antagonist, this compound would be expected to block these serotonin-induced events.

In a preclinical setting, this would be tested in cell lines expressing the 5-HT2A receptor. The modulatory effect of this compound would be quantified by measuring changes in the levels of these second messengers in the presence of serotonin. For example, a calcium flux assay would demonstrate this compound's ability to prevent the rise in intracellular calcium upon serotonin stimulation.

Furthermore, 5-HT2A receptor activation can also influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov Studies on other 5-HT2A antagonists have shown that they can inhibit the phosphorylation and activation of ERK1/2. nih.govnih.gov Therefore, a comprehensive preclinical evaluation of this compound would include Western blot or other immunoassays to determine its effect on the phosphorylation state of key proteins within the MAPK pathway in relevant cell lines.

The efficacy of a drug is not only dependent on its ability to bind to its target but also on its capacity to reach the specific subcellular compartment where the target is located. Subcellular localization studies aim to visualize the distribution of a drug and its target proteins within model systems, such as cultured cells.

The primary targets of this compound, the 5-HT2A receptor and the serotonin transporter (SERT), are transmembrane proteins. The 5-HT2A receptors are predominantly found on the plasma membrane of neuronal cells, particularly in the dendrites of cortical neurons. researchgate.net Similarly, SERT is located in the plasma membrane of serotonergic neurons.

Preclinical studies would employ techniques like immunofluorescence microscopy to investigate the subcellular localization of these target proteins in relevant cell lines or primary neuron cultures. In these experiments, antibodies specific to the 5-HT2A receptor or SERT, tagged with a fluorescent dye, would be used to visualize their distribution.

To determine if this compound co-localizes with its targets, a fluorescently labeled version of the compound could be synthesized. By treating the cells with this labeled this compound and then imaging both the drug and the target protein, researchers can assess the degree of spatial overlap. Confocal microscopy is a powerful tool for these studies as it allows for the generation of high-resolution, three-dimensional images of the cells, enabling precise localization of the fluorescent signals.

These studies are crucial for confirming that this compound can access its targets in their native cellular environment and for providing a visual representation of the drug-target interaction at a subcellular level.

Enzymatic and Chemical Biotransformation Pathways of Isotrazodone

Metabolic Stability Studies (In Vitro)

In vitro metabolic stability studies are fundamental in early drug discovery to predict the in vivo behavior of a new chemical entity. nuvisan.comnih.gov These assays assess the susceptibility of a compound to biotransformation by incubating it with liver fractions, such as microsomes or hepatocytes, and monitoring its degradation over time. nuvisan.comnih.gov The rate of metabolism provides insights into the compound's half-life and potential for drug-drug interactions. nuvisan.com

Microsomal stability assays are a primary tool for investigating the metabolic fate of compounds, particularly through Phase I metabolism. bioduro.comsrce.hr These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. creative-bioarray.comsigmaaldrich.com

To assess the metabolic stability of isotrazodone, it would be incubated with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like NADPH. bioduro.comif-pan.krakow.pl The reaction is typically initiated by the addition of the cofactor and samples are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes). bioduro.com The reaction is then stopped, and the remaining amount of the parent compound is quantified using analytical techniques like LC-MS/MS. bioduro.comresearchgate.net The disappearance of this compound over time allows for the calculation of key parameters such as in vitro half-life (t₁/₂) and intrinsic clearance (CLint). nih.govsrce.hr These parameters are crucial for predicting the in vivo hepatic clearance of the drug. researchgate.net For compounds with low solubility, a cosolvent method might be employed to ensure accurate results by minimizing precipitation and non-specific binding. nih.gov

Table 1: Hypothetical Microsomal Stability Data for this compound
SpeciesIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available
DogData Not AvailableData Not Available

This table presents a template for displaying microsomal stability data. Actual research findings for this compound would populate this table.

Hepatocyte incubation assays offer a more comprehensive model for metabolic studies as they contain both Phase I and Phase II enzymes, as well as transporters, providing a closer representation of the in vivo liver environment. conceptlifesciences.combioivt.com Cryopreserved or fresh primary hepatocytes are incubated with the test compound, and the metabolic profile is analyzed over time. evotec.com

In the context of this compound, incubation with hepatocytes from different species would allow for a comparative analysis of its metabolic pathways. conceptlifesciences.com These assays can run for longer periods than microsomal assays, which is particularly useful for slowly metabolized compounds. evotec.com The experimental setup involves incubating this compound with a suspension of hepatocytes. bioivt.com Samples are collected at various time points, and the concentrations of the parent drug and its metabolites are determined. researchgate.net This provides a more complete picture of both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. slideshare.netnih.govdrughunter.com

Table 2: Hypothetical Findings from Hepatocyte Incubation of this compound
SpeciesMajor Metabolic PathwayKey Metabolites Identified
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available

This table is a template to illustrate the type of data generated from hepatocyte incubation assays. Specific findings for this compound would be required to complete it.

Metabolite Identification and Characterization (Preclinical)

The identification and structural elucidation of metabolites are critical steps in drug development to understand the complete metabolic fate of a drug candidate. nih.gov This process typically involves a combination of advanced analytical techniques.

LC-MS/MS is a powerful and widely used technique for metabolite profiling due to its high sensitivity, selectivity, and ability to handle complex biological matrices. nih.govijpras.com In preclinical studies, samples from in vitro incubations (microsomes or hepatocytes) or in vivo studies (plasma, urine, feces from animal models) are analyzed. nih.goviqvia.com The liquid chromatography component separates the parent drug from its metabolites based on their physicochemical properties. lcms.cz The tandem mass spectrometry component then provides mass information and fragmentation patterns for each separated compound, which aids in their identification. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of metabolites with high accuracy. ijpras.com

For this compound, a typical workflow would involve analyzing incubation or biological samples to detect potential metabolites. The mass spectrometer can be set to look for predicted biotransformations (e.g., hydroxylation, demethylation, glucuronidation) or to perform a broader, untargeted search. mdpi.commdpi.com

While LC-MS/MS is excellent for detecting and providing initial structural information about metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. hyphadiscovery.comunl.edu NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. nih.gov For metabolite analysis, techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed. hyphadiscovery.com However, NMR is less sensitive than MS and typically requires larger quantities of purified metabolites. nih.gov Therefore, a common strategy involves using LC-MS to identify and then isolate sufficient quantities of a metabolite for subsequent NMR analysis. researchgate.netnih.gov This integrated approach combines the sensitivity of MS with the definitive structural power of NMR. unl.edu

Scientific Literature Lacks Specific Data on the Biotransformation of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research on the chemical compound "this compound." While this compound is recognized as an isomer and a known impurity of the widely studied antidepressant Trazodone (B27368), dedicated studies detailing its unique enzymatic and chemical biotransformation pathways are not available in the public domain.

The existing body of research focuses almost exclusively on the metabolism of Trazodone. This research has established that Trazodone undergoes extensive metabolism, primarily through the cytochrome P450 (CYP) enzyme system.

Key findings on the biotransformation of Trazodone include:

Primary Metabolic Pathway: The principal metabolic route for Trazodone is N-dealkylation to form its major active metabolite, m-chlorophenylpiperazine (m-CPP).

Key Enzyme Involvement: In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have consistently identified CYP3A4 as the major isoform responsible for the formation of m-CPP from Trazodone. nih.govpharmgkb.orgwikipedia.orgnih.govcapes.gov.br The activity of CYP2D6 is considered to play a minor role in the initial metabolism of Trazodone but is involved in the subsequent hydroxylation of m-CPP. nih.govpharmgkb.org

Further Metabolism of m-CPP: The active metabolite, m-CPP, is further metabolized through oxidation to p-hydroxy-m-CPP, a reaction also linked to CYP2D6. pharmgkb.org This is then followed by phase II conjugation reactions, leading to the formation of glucuronide and sulfate (B86663) conjugates. pharmgkb.org

Due to the absence of specific studies on this compound, it is not possible to construct an article detailing its biotransformation pathways, including the specific involvement of CYP and non-CYP enzymes, or to map its metabolic fate in preclinical models as requested. The scientific community has, to date, concentrated its efforts on the parent compound, Trazodone. Further research would be required to elucidate the specific metabolic profile of the this compound isomer.

Analytical Methodologies for Isotrazodone Quantification and Metabolite Identification in Research

Chromatographic Separations

Chromatography is the cornerstone of analytical procedures for Isotrazodone, providing the necessary separation from Trazodone (B27368) and other metabolites. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Trazodone and its related impurities, including this compound. scholarsresearchlibrary.comaensiweb.com Its robustness, precision, and applicability to a wide range of compounds make it ideal for quality control and research. scholarsresearchlibrary.com Reversed-phase HPLC is the predominant mode, utilizing a nonpolar stationary phase and a polar mobile phase.

Several HPLC methods have been developed to ensure the separation of Trazodone from its process-related impurities and degradation products. scholarsresearchlibrary.comaensiweb.com A key challenge is achieving adequate resolution between all compounds, especially when they are structurally similar. Method development often involves optimizing the mobile phase composition (e.g., the ratio of organic solvent like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), pH, column chemistry (e.g., C8 or C18), and temperature. scholarsresearchlibrary.comaensiweb.com Detection is typically performed using a UV detector, with wavelengths around 255 nm being effective. scholarsresearchlibrary.com

Table 1: Examples of HPLC Conditions for Trazodone and Impurity Analysis

Parameter Method 1 Method 2
Stationary Phase (Column) C8 ODS (150 x 4.6 mm) scholarsresearchlibrary.com Bondapak C18 (150 x 4.6 mm, 5 µm) aensiweb.com
Mobile Phase Acetonitrile, THF, water, methanol mixture; pH adjusted to 11 with TEA scholarsresearchlibrary.com Acetonitrile and phosphate (B84403) buffer (pH 4.5) (60:40 v/v) aensiweb.com
Flow Rate 1.0 mL/min scholarsresearchlibrary.com 1.0 mL/min aensiweb.com
Detection UV at 255 nm scholarsresearchlibrary.com Fluorescence (Excitation: 320 nm, Emission: 435 nm) aensiweb.com
Application Quantitative determination of Trazodone HCl and three process-related impurities. scholarsresearchlibrary.com Stability-indicating assay for Trazodone in the presence of degradation products. aensiweb.com

This table is generated based on data from published research findings.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique applicable to volatile or semi-volatile compounds. openaccessjournals.com For pharmaceutical analysis of substances like Trazodone and its related compounds, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govnih.gov The sample must be thermally stable and sufficiently volatile to be analyzed by GC.

The methodology typically involves an initial extraction of the analyte from the sample matrix (e.g., plasma) using a liquid-liquid extraction procedure. nih.gov The extract is then concentrated and injected into the GC system. nih.gov Separation occurs in a capillary column coated with a specific stationary phase. nih.govnih.gov Nitrogen-selective detection (NPD) has also been utilized, offering high sensitivity for nitrogen-containing compounds like this compound. nih.gov

Table 2: Examples of GC Conditions for Trazodone Analysis

Parameter Method 1 Method 2
Column Wide-bore capillary column with a nonpolar stationary phase nih.gov Not specified, but used for GC-MS analysis nih.gov
Sample Preparation Solid-phase extraction (C18 columns) nih.gov Double liquid-liquid extraction (n-butyl chloride and HCl) nih.gov
Detection Nitrogen-selective detection (NPD) nih.gov Electron-impact selected-ion monitoring mass spectrometry nih.gov
Internal Standard 8-Hydroxyloxapine nih.gov Etoperidone nih.gov
Application Monitoring therapeutic and toxic levels of Trazodone. nih.gov Plasma assay for Trazodone and its deuterated analogue for biopharmaceutical studies. nih.gov

This table is generated based on data from published research findings.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. colby.eduunacademy.com It offers advantages such as rapid analysis times, low sample and reagent consumption, and high resolving power. colby.eduprotocols.io Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied depending on the nature of the analytes. unacademy.com

While specific applications of CE for the analysis of this compound are not widely documented in readily available literature, the technique is well-suited for separating charged or ionizable compounds like Trazodone and its impurities. For instance, CE has been successfully used to separate the enantiomers of other drugs using cyclodextrins as chiral selectors in the buffer. nih.gov The development of a CE method for this compound would involve optimizing parameters such as the background electrolyte composition and pH, applied voltage, and capillary temperature to achieve the desired separation. nih.gov

Advanced Separation Techniques (e.g., 2D-LC, Supercritical Fluid Chromatography)

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples where single-dimension HPLC may not provide sufficient resolution, two-dimensional liquid chromatography (2D-LC) offers significantly increased peak capacity. americanpharmaceuticalreview.com This technique subjects fractions from the first separation dimension to a second, different chromatographic separation. nih.gov To maximize resolving power, the two dimensions should employ orthogonal (i.e., very different) separation mechanisms, such as combining reversed-phase chromatography at different pH values. nih.gov 2D-LC is particularly valuable for resolving co-eluting impurity peaks from a major API peak, a common challenge in pharmaceutical analysis. americanpharmaceuticalreview.com This makes it a potentially powerful tool for the detailed impurity profiling of Trazodone, ensuring accurate quantification of minor components like this compound.

Supercritical Fluid Chromatography (SFC): Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govchromatographyonline.com SFC is recognized for its high efficiency, fast analysis times, and reduced use of organic solvents, making it a "green" technology. americanpharmaceuticalreview.commdpi.com It has become a leading technique for chiral separations in the pharmaceutical industry but is also highly effective for achiral separations. americanpharmaceuticalreview.com The mobile phase's low viscosity and high diffusivity allow for rapid separations without a significant loss of efficiency. chromatographyonline.com SFC, particularly when coupled with mass spectrometry (SFC-MS), is a valuable alternative to HPLC for the analysis of drug compounds and their impurities. chromatographyonline.com Its unique selectivity can provide separations not achievable by HPLC.

Mass Spectrometry Detection and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug molecules and their metabolites. When coupled with a chromatographic separation technique, it provides both retention time and mass-to-charge ratio data, offering a high degree of specificity and certainty in identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly with tandem Mass Spectrometry (LC-MS/MS), represents the gold standard for the quantitative analysis of drugs and metabolites in complex biological matrices like plasma. nih.govwa.govnih.gov This combination leverages the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. wa.gov

In a typical LC-MS/MS workflow for this compound or its parent compound Trazodone, the analytes are first separated on an HPLC column. The column effluent is then directed to the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). nih.gov In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of Trazodone or this compound) is selected and fragmented. Specific product ions resulting from this fragmentation are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification down to the nanogram-per-milliliter level or lower. nih.gov

LC-MS/MS methods are crucial for metabolite identification. ijpras.com By comparing the fragmentation patterns of potential metabolites to that of the parent drug, researchers can deduce the structures of the biotransformation products. youtube.com High-resolution mass spectrometry (HRMS) further aids this process by providing highly accurate mass measurements, which can be used to determine the elemental composition of an unknown metabolite. ijpras.com

Table 3: Examples of LC-MS/MS Method Parameters for Trazodone Analysis in Human Plasma

Parameter Method 1 Method 2 Method 3
Sample Preparation Liquid-liquid extraction nih.gov Protein precipitation nih.gov Liquid-liquid extraction scispace.com
Chromatography Column Betabasic cyano (100 x 2.1 mm, 5 µm) nih.gov Not specified nih.gov Inertsil C8 (50 x 4.6 mm, 3 µm) scispace.com
Ionization Mode Positive Ion Electrospray (ESI) nih.gov Not specified, but used for quantification nih.gov Not specified, but used for quantification scispace.com
MS/MS Transition (Trazodone) m/z 372.2 → 176.2 nih.gov Not specified Not specified
Linear Range 10.0–3000.0 ng/mL nih.gov 5–3000 ng/mL nih.gov LLOQ of 10.001 ng/mL scispace.com
Internal Standard Nefazodone nih.gov Isotopic trazodone-d6 nih.gov Quetiapine scispace.com

This table is generated based on data from published research findings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. scioninstruments.comwikipedia.org In the context of this compound analysis, GC-MS is particularly useful for the determination of the drug in various biological matrices. wikipedia.orgnih.gov

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. scioninstruments.cominnovatechlabs.com An inert carrier gas then transports the vaporized compounds through a capillary column. scioninstruments.com The separation of components is achieved based on their differential interactions with the stationary phase coating the column. innovatechlabs.com Following separation, the compounds enter the mass spectrometer, where they are ionized. scioninstruments.com The resulting ions are then separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. scioninstruments.com The high sensitivity of MS makes it suitable for detecting compounds at very low concentrations. scioninstruments.com

For the analysis of trazodone, a related compound, a method involving solid-phase extraction followed by wide-bore capillary gas chromatography with nitrogen-selective detection has been described. This method demonstrated linearity up to 3.0 micrograms/mL and a sensitivity of at least 0.25 microgram/mL, with an average recovery of 96%. nih.gov

Table 1: GC-MS Analysis Parameters for a Related Compound (Trazodone)

ParameterValue
Column Type Wide-bore capillary with nonpolar stationary phase. nih.gov
Detection Nitrogen-selective detection. nih.gov
Linearity Up to 3.0 µg/mL. nih.gov
Sensitivity ≥ 0.25 µg/mL. nih.gov
Average Recovery 96%. nih.gov

High-Resolution Accurate Mass (HRAM) Spectrometry

High-Resolution Accurate Mass (HRAM) Spectrometry is an advanced analytical technique that provides highly accurate mass measurements, enabling the precise determination of a compound's elemental composition. azolifesciences.comthermofisher.com This capability is invaluable for the identification of drug metabolites, which often involves distinguishing between compounds with very similar masses (isobaric compounds). azolifesciences.comthermofisher.com

HRAM systems, such as those utilizing Orbitrap technology, can achieve very high resolving power, which allows for the separation of ions with minute differences in their mass-to-charge ratios. thermofisher.comthermofisher.com This high resolution leads to greater confidence in compound identification and quantification, particularly in complex biological matrices where numerous endogenous compounds can interfere with the analysis. thermofisher.comresearchgate.net

In metabolomics research, HRAM is instrumental in identifying and quantifying small molecules like drug compounds and their metabolites. azolifesciences.com By providing a deeper understanding of how the body metabolizes these compounds, HRAM aids in drug discovery and the identification of potential biomarkers for efficacy or toxicity. azolifesciences.com The enhanced sensitivity of HRAM compared to low-resolution mass spectrometry allows for the detection of trace-level compounds. azolifesciences.com

Table 2: Comparison of Mass Spectrometry Techniques

FeatureLow-Resolution MSHigh-Resolution Accurate Mass (HRAM) MS
Resolving Power LowerHigh (e.g., Orbitrap up to 500k). thermofisher.com
Mass Accuracy LowerHigh. azolifesciences.comthermofisher.com
Compound ID Confidence ModerateHigh. thermofisher.com
Sensitivity GoodExcellent for trace compounds. azolifesciences.com
Application Routine quantificationMetabolite identification, biomarker discovery. azolifesciences.com

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a well-established and widely used technique for the quantitative analysis of various compounds, including pharmaceuticals. thermofisher.comtechnologynetworks.com The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.comunchainedlabs.com The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. unchainedlabs.com

For the quantification of trazodone hydrochloride, a related compound, spectrophotometric methods have been developed that demonstrate linearity over a concentration range of 1-30 µg/mL. researchgate.net These methods are valued for their simplicity, speed, and cost-effectiveness. researchgate.netresearchgate.net UV-Vis spectroscopy is commonly employed in the pharmaceutical industry for various applications, including the quantification of active pharmaceutical ingredients, determination of impurities, and dissolution testing. thermofisher.com

To perform a quantitative analysis, a solution of the sample is prepared and its absorbance is measured at a specific wavelength, typically the wavelength of maximum absorbance (λmax), to ensure the highest sensitivity. unchainedlabs.comresearchgate.net A calibration curve is often constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined by interpolating its absorbance value on the calibration curve. researchgate.net

Table 4: Application of UV-Vis Spectroscopy for Trazodone HCl

ParameterFinding
Technique Second derivative, ratio derivative, ratio difference, mean centering, bivariate, and dual wavelength spectrophotometry. researchgate.net
Linear Range 1-30 µg/mL. researchgate.net
Application Determination of trazodone hydrochloride in bulk powder and pharmaceutical tablets. researchgate.net

Sample Preparation Techniques for Research Samples

Effective sample preparation is a critical prerequisite for obtaining accurate and reliable results in the analysis of this compound and its metabolites. organomation.commdpi.com The primary goals of sample preparation are to isolate the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for the analytical instrument. mdpi.comthermofisher.com

Common steps in sample preparation include homogenization for solid samples to ensure uniformity, and dilution for liquid samples to bring the analyte concentration within the instrument's working range. organomation.com Filtration is often used to remove particulate matter that could interfere with the analysis. organomation.com

Liquid-Liquid Extraction (LLE) is a fundamental and widely used sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. scioninstruments.comsyrris.com The analyte of interest partitions from the initial sample matrix (often aqueous) into the extraction solvent (organic), leaving behind many interfering substances. veeprho.com

The process generally involves mixing the sample with the extraction solvent in a separatory funnel. scioninstruments.com After vigorous shaking to facilitate the transfer of the analyte, the two liquid phases are allowed to separate. zinsser-analytic.com The phase containing the analyte is then collected for further analysis. veeprho.com LLE is valued for its simplicity and versatility, applicable to a wide range of sample types and analytes. veeprho.comphenomenex.com However, it can be solvent-intensive and time-consuming. phenomenex.com

Table 5: Principles of Liquid-Liquid Extraction

StepDescription
1. Mixing The sample (usually in an aqueous solution) is mixed with an immiscible organic solvent. scioninstruments.comveeprho.com
2. Partitioning The analyte distributes between the two phases based on its relative solubility. phenomenex.com
3. Separation The two liquid layers are separated. veeprho.comzinsser-analytic.com
4. Collection The solvent phase containing the purified and concentrated analyte is collected. veeprho.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient sample preparation technique compared to LLE. diva-portal.org It utilizes a solid sorbent material, packed into a cartridge or well plate, to selectively adsorb either the analyte or the interfering components from a liquid sample. thermofisher.comorganomation.com This technique is based on the principles of chromatography. organomation.com

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent bed. In the "bind-elute" mode, the analyte is retained on the sorbent while the matrix passes through. sigmaaldrich.com

Washing: A specific solvent is used to wash away any weakly bound impurities from the sorbent.

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified analyte for collection.

SPE offers several advantages over LLE, including higher recovery and reproducibility, reduced solvent consumption, and the potential for automation. mdpi.comthermofisher.com For the analysis of trazodone, a simple SPE procedure using disposable reversed-phase C18 columns has been successfully employed. nih.gov

Table 6: Common SPE Sorbents and Their Interaction Mechanisms

Sorbent TypeInteraction MechanismExample
Reversed-Phase Hydrophobic (non-polar) interactionsC18, C8. organomation.comphenomenex.com
Normal-Phase Polar interactions (hydrogen bonding, dipole-dipole)Silica, Alumina
Ion-Exchange Electrostatic (ionic) interactionsAnion and Cation Exchangers. organomation.com

Microextraction Techniques

Microextraction techniques have become increasingly prominent in bioanalytical chemistry due to their minimal consumption of organic solvents, reduced sample volume requirements, and high enrichment factors, aligning with the principles of Green Analytical Chemistry. core.ac.ukaxios-research.com These methods are essential for preparing samples from preclinical research matrices for the analysis of this compound. While specific studies focusing solely on this compound are scarce, the methodologies applied to its parent compound, Trazodone, are directly relevant.

Several microextraction techniques are suitable for this purpose:

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to a sample or its headspace. smolecule.comvenkatasailifesciences.com Analytes partition between the sample matrix and the fiber coating. For compounds like this compound in biological fluids, direct immersion SPME (DI-SPME) is often employed, where the fiber is placed directly into the liquid sample (e.g., plasma). chemicalbook.com The fiber is then transferred to the injection port of a gas chromatograph (GC) or desorbed using a solvent for liquid chromatography (LC) analysis. core.ac.uk The selection of fiber coating is crucial and depends on the polarity of the analyte.

Liquid-Phase Microextraction (LPME) : LPME involves the extraction of analytes from an aqueous sample into a micro-volume of a water-immiscible organic solvent. lgcstandards.comcore.ac.uk Variations include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). lgcstandards.comvenkatasailifesciences.com In HF-LPME, a porous polypropylene (B1209903) hollow fiber holds a small volume of an organic solvent within its walls, and an acceptor phase is placed inside the fiber's lumen. as-1.co.jp This three-phase system provides excellent sample clean-up and high pre-concentration, making it suitable for complex matrices like plasma and urine. as-1.co.jplgcstandards.com

Microextraction by Packed Sorbent (MEPS) : MEPS is a miniaturized version of solid-phase extraction (SPE). smolecule.com The sorbent is packed into a syringe (a BIN, or Barrel Insert and Needle), allowing for the processing of small sample volumes. smolecule.comaxios-research.com The technique can be semi-automated and coupled online with GC or LC systems. smolecule.com The primary advantages of MEPS include reduced solvent and sample consumption compared to traditional SPE. smolecule.com

Stir-Bar Sorptive Extraction (SBSE) : In SBSE, a magnetic stir bar is coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) or other sorbent material. smolecule.comaxios-research.com The bar is placed in the sample and stirred, allowing for the extraction of analytes into the coating. axios-research.com SBSE offers a much larger sorbent volume compared to SPME, resulting in higher recovery and sensitivity. axios-research.com After extraction, the analytes are typically desorbed thermally for GC analysis or via solvent desorption for LC analysis. axios-research.com

These techniques are designed to isolate and pre-concentrate analytes from complex biological samples, which is a critical prerequisite for their accurate quantification and for the identification of metabolites. synzeal.com

Method Validation in Preclinical Research Matrices (e.g., plasma, tissue homogenates from animal models)

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of data from preclinical studies. ncats.io Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for method validation. ncats.iosymteraanalytics.com When analyzing this compound in preclinical matrices such as plasma or tissue homogenates from animal models, the method must be validated for several key parameters. pharmaffiliates.com While specific validation reports for this compound are not prevalent, the data from Trazodone validation studies serve as a benchmark for the required analytical performance.

Key validation parameters include:

Specificity and Selectivity : The method must demonstrate the ability to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. This is typically assessed by analyzing at least six different blank matrix lots.

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, expressed as a percentage. symteraanalytics.com Precision measures the degree of scatter between repeated measurements, expressed as the coefficient of variation (%CV). symteraanalytics.com Both are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples, through intra- and inter-day assays. The acceptance criteria are typically within ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ). symteraanalytics.com

Linearity and Calibration Curve : A calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. scholarsresearchlibrary.com It should be prepared in the same biological matrix as the study samples. pharmaffiliates.com The curve is typically assessed using a weighted linear regression model, and a correlation coefficient (r²) of >0.99 is generally required.

Recovery : Extraction recovery compares the analytical response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample. It measures the efficiency of the extraction procedure and should be consistent across the concentration range. symteraanalytics.com

Matrix Effect : The matrix effect assesses the suppression or enhancement of ionization of the analyte by co-eluting components from the matrix. It is a critical parameter in LC-MS/MS assays and is evaluated by comparing the response of an analyte in a post-extraction spiked matrix to the response in a neat solution. An internal standard is often used to compensate for matrix effects.

Stability : The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.

The following tables summarize typical validation results for the analysis of Trazodone in human plasma, which are representative of the performance expected for a validated method for this compound in preclinical matrices.

Table 1: Representative Linearity and Sensitivity Data

Parameter Result Source
Linearity Range 5.203 - 3025.166 ng/mL
10.001 - 3036.634 ng/mL
1 - 3000 ng/mL
Correlation Coefficient (r²) > 0.990
0.9994
Lower Limit of Quantification (LLOQ) 5.203 ng/mL
10.001 ng/mL

Table 2: Representative Accuracy and Precision Data

Quality Control Level Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%) Source
LLOQ, Low, Mid, High 2.2 - 7.2 91.5 - 104.3 1.8 - 10.5 89.6 - 105.8

Table 3: Representative Recovery Data

Analyte Quality Control Level Mean Extraction Recovery (%) Source
Trazodone Low, Mid, High 36.1 - 40.8
Trazodone Not specified > 90

These validation parameters ensure that the analytical method is robust, reliable, and fit for the purpose of quantifying this compound in complex preclinical matrices, providing high-quality data for pharmacokinetic and metabolic studies. ncats.iosymteraanalytics.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Isotrazodone Derivatives

Classical Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule correlates with its biological activity. uj.edu.pl For Isotrazodone and its analogs, these studies focus on identifying key molecular features and understanding how modifying them alters interactions with biological targets, primarily serotonin (B10506) receptors like 5-HT1A and 5-HT2A. drugs.commdpi.com

Identification of Pharmacophores and Key Chemical Groups

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For phenylpiperazine antidepressants, the arylpiperazine moiety is a primary pharmacophoric fragment. jetir.org The key pharmacophoric features for this class, including this compound, are generally recognized as:

The Aryl Group: In this compound, this is a 3-chlorophenyl ring. This group is involved in crucial interactions with the receptor, and its substitution pattern significantly influences affinity and selectivity. researchgate.net

The Piperazine (B1678402) Ring: This six-membered heterocyclic ring with two opposing nitrogen atoms is a cornerstone of many centrally acting agents. jetir.org The protonatable distal nitrogen (N4) is considered a key interaction point, often forming ionic or hydrogen bonds within the receptor binding site.

The Alkyl Linker: this compound has a propyl (three-carbon) chain connecting the piperazine ring to the heterocyclic terminal group. The length and flexibility of this linker are critical for orienting the two ends of the molecule correctly for optimal receptor binding. researchgate.net

Impact of Substituent Modifications on Molecular Interactions

Modifying the substituents on the core structure of this compound can lead to significant changes in its interaction with biological targets, affecting its affinity and efficacy. nih.gov

Aryl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical. For example, in related series, electron-withdrawing groups like chlorine at the meta- or para-position can influence receptor affinity. frontiersin.org Changing the 3-chloro substituent on this compound to other groups (e.g., methoxy, trifluoromethyl) or moving it to the ortho- or para-position would be expected to alter binding characteristics at 5-HT1A and 5-HT2A receptors. mdpi.com Replacing the phenyl ring with other aromatic systems, such as naphthyl or biphenyl, has also been shown to modulate activity, often enhancing affinity for certain receptor subtypes like 5-HT7. mdpi.comnih.gov

Alkyl Linker Modifications: The length of the alkyl chain is a determining factor for receptor selectivity. Studies on Trazodone (B27368) analogs have shown that extending the propyl linker to a hexyl chain can shift the receptor profile from a dominant 5-HT2A affinity towards a high affinity for the 5-HT1A receptor. mdpi.comnih.gov Therefore, modifying the propyl chain in this compound derivatives is a key strategy for tuning receptor selectivity.

Piperazine Ring Alterations: The piperazine ring is generally considered essential for activity in this class. jetir.org While it is typically conserved, minor modifications or its replacement with other conformationally restricted bioisosteres could impact the pharmacokinetic properties and receptor interactions.

Terminal Heterocycle Modifications: The drugs.comjetir.orgnih.govtriazolo[4,3-a]pyridin-3-one group contributes significantly to the molecule's properties. Replacing this with other bulky heterocyclic systems (e.g., imidazo[2,1-f]purine-2,4-dione) has been explored in related long-chain arylpiperazines to develop ligands with mixed 5-HT1A/5-HT7 receptor profiles. researchgate.net

The following table summarizes the expected impact of structural modifications on the biological activity of this compound derivatives based on studies of analogous compounds.

Structural MoietyModificationPotential Impact on Molecular Interactions/ActivityReference
3-Chlorophenyl GroupChange substituent (e.g., -OCH₃, -CF₃) Change position (ortho, para)Alters electronic and steric properties, affecting affinity for 5-HT1A and 5-HT2A receptors. mdpi.comfrontiersin.org
Alkyl LinkerVary length (e.g., butyl, hexyl)Modulates receptor selectivity; longer chains may favor 5-HT1A over 5-HT2A. mdpi.comnih.gov
Terminal HeterocycleReplace with other ring systemsFine-tunes the pharmacological profile, potentially introducing affinity for other receptors like 5-HT7. researchgate.net
Aryl GroupReplace phenyl with biphenylCan introduce or enhance affinity for additional targets, creating dual-acting ligands (e.g., 5-HT1A/5-HT7). mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scispace.com This approach is invaluable for predicting the activity of newly designed molecules and understanding the physicochemical properties that drive potency. conicet.gov.ar

Descriptor Selection and Calculation (e.g., physicochemical, electronic, steric)

Physicochemical Descriptors: These describe properties related to a drug's ability to cross biological membranes, such as the blood-brain barrier. Key descriptors include lipophilicity (log P), polar surface area (PSA), and aqueous solubility. scispace.comfrontiersin.org

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. rjb.ro These are crucial for modeling electrostatic interactions with the receptor.

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, and valence connectivity indices. ijpsr.com These descriptors are important for understanding how the ligand fits into the receptor's binding pocket.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors (HBD) and acceptors (HBA) is a critical parameter, as reducing the HBD count is a common strategy to improve brain exposure for CNS drugs. frontiersin.org

2D-QSAR Model Development and Validation

2D-QSAR models correlate biological activity with 2D structural descriptors. ijpsonline.com For a series of this compound analogs, a typical 2D-QSAR study would involve:

Data Set Preparation: A series of derivatives with experimentally measured biological activities (e.g., Ki values for receptor binding) is compiled.

Descriptor Calculation: A wide range of 2D descriptors is calculated for each molecule in the series. acs.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of descriptors to the observed biological activity. ijpsr.com

Model Validation: The model's statistical significance and predictive power are rigorously tested. Internal validation is often performed using the leave-one-out (LOO) cross-validation method (yielding a Q² value), while external validation involves using the model to predict the activity of a separate "test set" of compounds not used in model generation. acs.org

A hypothetical 2D-QSAR model for this compound derivatives might reveal that a combination of lipophilicity and electronic parameters is key to explaining the variance in receptor affinity. ijpsonline.com

Statistical ParameterDescriptionAcceptable Value
r² (Coefficient of Determination)Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
r²_pred (External Validation r²)Measures the model's ability to predict the activity of an external test set.> 0.6
F-test (Fischer's value)Indicates the statistical significance of the regression model.High value

3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D properties of molecules. univ-setif.dz Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. mdpi.comresearchgate.net

For a series of this compound derivatives, these studies would involve:

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or a docked conformation. This is a critical step for the quality of the model. mdpi.com

Field Calculation: The aligned molecules are placed in a 3D grid. For each grid point, interaction energies (fields) are calculated between a probe atom and the molecule.

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields. srce.hr

CoMSIA calculates these plus three additional fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.gov This often provides a more intuitive interpretation of the SAR.

Model Generation and Visualization: The field data is correlated with biological activity using Partial Least Squares (PLS) regression. The results are visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely increase or decrease activity. mdpi.comsrce.hr For example, a green contour map in a CoMFA study indicates that bulky substituents are favored in that region for higher activity, while a blue contour map in a CoMSIA study indicates that positive charge is favored.

3D-QSAR MethodCalculated Molecular FieldsPrimary Output
CoMFASteric, Electrostatic3D contour maps showing where steric bulk and charge influence activity.
CoMSIASteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor3D contour maps showing where five different physicochemical properties influence activity.

Structure-Property Relationship (SPR) Studies

The relationship between a molecule's structure and its physicochemical properties is fundamental to understanding its behavior in various environments, from chemical reactions to biological systems. For this compound, its structural similarity to Trazodone, with a key difference in the triazolopyridine ring system, is the primary determinant of its unique properties.

Correlations with Molecular Stability and Reactivity

The stability and reactivity of this compound are intrinsically linked to its electronic and structural arrangement. The compound, identified chemically as 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]- nih.govtriazolo[4,3-a]pyridin-1-ium-3-olate, possesses a zwitterionic form under certain conditions, which influences its stability.

Key Research Findings:

Electronic Distribution: The presence of the pyridinium-olate moiety in this compound's structure creates a distinct electronic distribution compared to Trazodone. This charge separation can influence the molecule's susceptibility to nucleophilic or electrophilic attack, thereby affecting its reactivity in different chemical environments.

Reactivity of the Triazolo[4,3-a]pyridinium Ring: The core heterocyclic system of this compound is a key factor in its reactivity. The pyridinium (B92312) part of the ring is electron-deficient, making it a potential site for nucleophilic addition reactions. Conversely, the olate group is electron-rich and can participate in reactions with electrophiles.

Potential for Degradation Pathways: As an impurity of Trazodone, the formation of this compound itself is a result of a specific degradation or synthetic pathway. Understanding the stability of this compound is crucial for predicting its persistence and potential further transformations in pharmaceutical formulations.

While specific quantitative data on the molecular stability and reactivity of this compound from dedicated studies are not widely available in peer-reviewed literature, its fundamental chemical structure allows for theoretical predictions based on the principles of organic chemistry. The table below outlines the key structural features and their likely influence on stability and reactivity.

Structural FeatureLikely Influence on Stability & Reactivity
1-(3-chlorophenyl)piperazine (B195711)Contributes to the overall lipophilicity and is a common pharmacophore in many CNS-active compounds. The chlorine atom can influence electronic properties and metabolic pathways.
Propyl LinkerProvides conformational flexibility, allowing the molecule to adopt various spatial arrangements to interact with biological targets or enzymes.
nih.govtriazolo[4,3-a]pyridin-1-ium-3-olateThe zwitterionic nature of this ring system is a key determinant of the molecule's polarity, solubility, and reactivity. It is structurally distinct from the triazolopyridinone ring in Trazodone.

Relationship to In Vitro ADME Properties (e.g., metabolic stability, permeability)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its potential therapeutic success. While comprehensive in vivo ADME studies for this compound are not documented, in vitro assays and theoretical models based on its structure can provide valuable predictions.

Metabolic Stability:

The metabolic stability of a compound is largely determined by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. For Trazodone, metabolism occurs extensively via pathways including N-dealkylation and hydroxylation, with CYP3A4 being a major contributing enzyme.

Key Research Insights:

Influence of the Chlorophenyl Group: The 3-chlorophenyl moiety is a known site for oxidative metabolism. It is anticipated that this compound would also be susceptible to hydroxylation on this aromatic ring.

Piperazine Ring Metabolism: The piperazine ring is another common site for metabolism, often undergoing oxidation.

Impact of the Triazolopyridinium Ring: The unique structure of the triazolo[4,3-a]pyridin-1-ium-3-olate ring in this compound, compared to the triazolopyridinone in Trazodone, may lead to different metabolic profiles. Its stability and the potential for it to be a substrate for various metabolic enzymes would require specific experimental investigation.

Permeability:

Permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for oral absorption and central nervous system activity, respectively. This property is influenced by factors like lipophilicity (logP), molecular size, and the presence of polar functional groups.

Key Research Insights:

Molecular Size: With a molecular weight of 371.86 g/mol , this compound falls within the typical range for small molecule drugs, suggesting that size alone is not a major barrier to permeability.

The following table provides a comparative overview of the predicted in vitro ADME properties of this compound based on its structural features, in the context of what is known about its parent compound, Trazodone.

ADME PropertyStructural Determinants in this compoundPredicted Outcome
Metabolic Stability 3-chlorophenylpiperazine moiety, propyl linker, triazolopyridinium ringLikely a substrate for CYP enzymes, particularly CYP3A4. The unique heterocyclic ring may alter the rate and pathways of metabolism compared to Trazodone.
Permeability Lipophilic chlorophenyl group, flexible propyl linker, potentially polar zwitterionic ring systemExpected to have moderate permeability. The zwitterionic character could reduce passive permeability compared to a neutral analogue, potentially making it a substrate for transporters.

Due to the limited availability of direct experimental data for this compound, the information presented is based on established principles of medicinal chemistry and extrapolation from data on structurally related compounds. Further dedicated research, including in vitro metabolic stability assays with liver microsomes and cell-based permeability assays (e.g., Caco-2), would be necessary to definitively characterize the ADME profile of this compound.

Computational and Theoretical Chemistry Approaches for Isotrazodone Research

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools in computational chemistry for investigating the electronic properties of molecules from first principles. scispace.com DFT methods are used to determine a molecule's ground-state electronic structure by solving the Schrödinger equation in a computationally efficient manner. researchgate.netrsc.org Such calculations can provide deep insights into the intrinsic properties of a molecule like Isotrazodone, forming the basis for understanding its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap generally implies high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com Analysis of the spatial distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

Term Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron; associated with nucleophilicity.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron; associated with electrophilicity.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of molecular stability and reactivity. Smaller gaps suggest higher reactivity. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive behavior. It is plotted onto the electron density surface to visualize the charge distribution from the perspective of an approaching reagent. The MEP map uses a color spectrum to indicate different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scispace.comrsc.org

Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify a molecule's reactivity. These include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Calculating these descriptors for this compound would provide a quantitative measure of its chemical reactivity and stability.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target. koreascience.kr The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. By employing molecular docking, millions of compounds can be rapidly assessed in silico, prioritizing a smaller, more manageable number for subsequent experimental testing. While no specific virtual screening studies involving this compound have been documented in the reviewed literature, this methodology could theoretically be used to screen for potential protein targets of this compound or to compare its binding profile against that of Trazodone (B27368) and other related compounds.

A primary output of molecular docking is the prediction of the binding mode, which describes the specific orientation and conformation of the ligand within the receptor's active site. nih.gov This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.gov

The docking score is a numerical value that estimates the binding affinity between the ligand and the protein. Lower docking scores typically indicate a more favorable binding interaction. For a molecule like this compound, docking it into the known binding sites of Trazodone's targets (e.g., serotonin (B10506) receptors) could provide hypotheses about its potential biological activity and how its structural differences might influence its binding affinity and selectivity compared to the parent drug. mdpi.comnih.gov

Table 2: Compounds Mentioned

Compound Name
This compound

Computational Insights into Receptor/Enzyme Selectivity

The clinical profile of a drug is critically dependent on its selectivity—its ability to bind to the intended target with high affinity while avoiding interactions with other proteins that could cause side effects. This compound, like Trazodone, is known to interact with multiple receptor subtypes, including various serotonin (5-HT), adrenergic, and histamine (B1213489) receptors. nih.govsemanticscholar.orgresearchgate.netmeded101.com Computational chemistry offers powerful tools to dissect and predict this complex polypharmacology.

Molecular Docking and Scoring: At the forefront of selectivity analysis is molecular docking. This technique predicts the preferred orientation of this compound when bound to a receptor's binding site. By creating 3D models of target receptors (often through homology modeling if a crystal structure is unavailable), researchers can virtually screen this compound against a panel of off-target proteins. researchgate.netnih.gov The resulting docking scores provide an initial estimate of binding affinity. Comparing these scores across different receptors can highlight potential selectivity issues and guide modifications to the this compound structure to enhance target specificity. For instance, docking studies on Trazodone derivatives have been used to understand differential activity at 5-HT1A and 5-HT2A receptors. researchgate.netnih.gov

Free Energy Calculations: For a more quantitative prediction of selectivity, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are employed. These computationally intensive techniques, often used in conjunction with molecular dynamics simulations, can calculate the relative binding free energies of this compound to two different receptors with high accuracy. A significant difference in the calculated free energy (ΔΔG) would strongly suggest selective binding. Such calculations can rationalize why small changes in the ligand or receptor structure can lead to large changes in binding affinity and, therefore, selectivity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can also provide insights into selectivity. By building separate models for different receptor targets, the structural features of this compound that contribute positively to binding at the desired target and negatively at off-targets can be identified. These models generate contour maps that visualize regions where, for example, adding a bulky group might decrease affinity for one receptor but increase it for another, thereby providing a clear roadmap for improving the selectivity profile.

Table 1: Representative Binding Affinities (Ki, nM) of Trazodone for Various Receptors

This table illustrates the type of data used in computational studies to understand the selectivity profile of a compound like this compound. The values are for the related compound Trazodone.

ReceptorBinding Affinity (Ki, nM)
5-HT2A1-15
5-HT1A78
5-HT2C~30
α1-adrenergic5-30
α2-adrenergic~300
H1 (Histamine)~400
SERT (Serotonin Transporter)~200

Data compiled from multiple sources. nih.govresearchgate.netmeded101.com Note that reported values can vary between studies.

Molecular Dynamics (MD) Simulations

MD simulations provide a "computational microscope" that allows researchers to observe the movement of atoms in a system over time. nih.govnih.gov This technique is invaluable for studying the dynamic nature of this compound and its interactions with biological macromolecules, offering insights that static models like docking cannot provide.

This compound is a flexible molecule, and its three-dimensional shape, or conformation, is crucial for its ability to bind to a receptor. MD simulations can explore the conformational landscape of this compound in different environments (e.g., in water or bound to a protein). mdpi.commdpi.comcwu.edu

In an unbound state, the molecule will adopt a range of conformations. Simulations can identify the most energetically favorable of these, which may or may not be the "bioactive" conformation—the shape it adopts when it binds to its target. When this compound is simulated as part of a complex with its receptor, the simulation reveals how the protein's binding pocket constrains the molecule's flexibility and stabilizes a specific bioactive pose. nih.govnih.gov Furthermore, these simulations show how the receptor itself changes shape in response to ligand binding, a process known as "induced fit." Recent MD simulation studies on Trazodone have focused on its interaction with DNA, revealing minor conformational adjustments in its piperazine (B1678402) and chlorophenyl rings to achieve a stable binding mode. nih.gov

While standard MD simulations are excellent for studying the stable state of a ligand-protein complex, specialized techniques are required to simulate the entire binding or unbinding event, which often occurs on timescales longer than those accessible by conventional MD.

Techniques such as Steered Molecular Dynamics (SMD) or Umbrella Sampling can be used to map the binding pathway. In SMD, an external force is applied to pull the ligand out of the binding pocket, allowing researchers to identify key intermediate states and energy barriers along the dissociation path. By reversing this process, one can infer the likely binding pathway. These simulations can reveal "gates"—specific receptor residues that move to allow the ligand to enter—and identify transient interactions that guide the ligand into its final docked position. Elucidating these pathways is critical for understanding the kinetics of drug binding (kon and koff rates), which can be more important for in-vivo efficacy than binding affinity alone.

Water is not a passive bystander in drug-receptor interactions; it plays a critical and active role. MD simulations that use explicit water models can reveal the complex role of solvent in the binding of this compound.

Water molecules can form a bridge between the ligand and the protein, creating a hydrogen-bond network that stabilizes the complex. Conversely, the binding of a ligand to a receptor often involves the displacement of ordered water molecules from the binding site, which can be entropically favorable and a major driving force for the binding event. Simulations can quantify the energetic contribution of these water molecules. For instance, analysis of an MD trajectory can identify "conserved" water molecules that are present in the binding site for a significant portion of the simulation time, suggesting they play a key structural role. Understanding these solvent effects is crucial for accurately calculating binding free energies and for designing ligands that can effectively displace or utilize these water molecules to improve affinity.

De Novo Design and Scaffold Hopping Approaches

Beyond analyzing the existing structure of this compound, computational chemistry provides powerful tools for inventing entirely new molecules with similar or improved therapeutic properties. nih.govnih.gov

De novo design and scaffold hopping are computational strategies used to explore new chemical space and identify novel lead compounds. nih.govnih.govbhsai.org

De Novo Design: This approach builds new molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target receptor. Algorithms generate structures that are sterically and electrostatically complementary to the receptor's pocket, effectively designing a perfect key for the lock. The starting point could be an empty binding site or a few key interaction points derived from the known binding mode of this compound. This method has the potential to generate highly novel structures that bear little resemblance to existing ligands. nih.gov

Perspectives and Future Directions in Isotrazodone Chemical Research

Exploration of Novel Synthetic Methodologies

The availability of pure Isotrazodone is a prerequisite for its comprehensive study. While classical synthetic routes for Trazodone (B27368) and its derivatives exist, future research should focus on developing novel, efficient, and stereoselective methods specifically for this compound. mdpi.com Modern synthetic strategies could provide higher yields, reduce waste, and offer precise control over the isomeric product.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been successfully applied to the synthesis of Trazodone and its derivatives, dramatically reducing reaction times from hours to minutes. mdpi.comnih.govmdpi.com Applying microwave-assisted organic synthesis (MAOS) to this compound could accelerate the generation of analogs and libraries for screening.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety profiles. This methodology would be ideal for the scalable production of this compound, ensuring a consistent supply for extensive preclinical testing.

Catalytic Cross-Coupling Reactions: Methods like the Suzuki-Miyaura reaction have been used to create novel Trazodone derivatives. koreascience.kr These powerful carbon-carbon bond-forming reactions could be adapted to build the specific scaffold of this compound or to generate novel derivatives with unique substitutions, potentially modulating its pharmacological activity. tandfonline.comnih.gov

Mechanochemistry: This solvent-free or low-solvent approach involves grinding reagents together, offering a green chemistry alternative to traditional solution-phase synthesis. mdpi.com Its application could lead to more environmentally friendly and efficient production of this compound.

Synthetic MethodologyPotential Advantages for this compound SynthesisRelevant Precedent (Trazodone/Analogs)
Microwave-Assisted Synthesis Rapid reaction times, increased yields, high purity. nih.govSuccessfully used for Trazodone and its derivatives. mdpi.com
Flow Chemistry Scalability, enhanced safety, precise process control.Explored for various heterocyclic compounds.
Catalytic Cross-Coupling High versatility for creating novel analogs.Suzuki-Miyaura reaction used for Trazodone derivatives. koreascience.kr
Mechanochemistry Environmentally friendly (solvent-free), high efficiency. mdpi.comA green chemistry approach for CNS drug synthesis. mdpi.com

Advanced Characterization of this compound's Chiral Properties and Isomerism

This compound is a structural isomer of Trazodone, meaning they share the same molecular formula but differ in the connectivity of their atoms. veeprho.com It is crucial to fully characterize these isomeric differences, as they can lead to distinct pharmacological and toxicological properties. nih.govijbs.org While Trazodone itself does not possess a classical chiral center, the broader concept of stereoisomerism is vital in drug development, as different isomers can interact differently with chiral biological targets like receptors and enzymes. mdpi.comresearchgate.net

Future research must involve a battery of advanced analytical techniques to unambiguously define the structure and purity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques (COSY, HSQC, HMBC) are essential to confirm the precise atomic connectivity of this compound, definitively distinguishing it from Trazodone.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition, while tandem MS (MS/MS) can be used to establish fragmentation patterns unique to the isomeric structure.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the unequivocal three-dimensional structure of the molecule, offering insights into its conformation in the solid state. cambridge.org

Chiral Chromatography: The development of specific chiral separation methods will be necessary to detect and quantify even trace amounts of other potential stereoisomers that may arise during synthesis. veeprho.com This is a standard requirement for pharmaceutical quality control. nih.govhumanjournals.com

Elucidation of Additional Preclinical Molecular Targets and Pathways

The molecular targets of this compound are currently unknown. A logical starting point for investigation is the known pharmacology of Trazodone, which includes high affinity for serotonin (B10506) 5-HT2A receptors and moderate affinity for 5-HT1A, 5-HT2C, and the serotonin transporter (SERT), as well as adrenergic and histamine (B1213489) receptors. nih.govnih.govresearchgate.netcambridge.org However, the structural differences in this compound may alter this binding profile, leading to a novel mechanism of action.

Future research should employ unbiased, systematic approaches to identify its molecular targets:

Affinity Chromatography-Mass Spectrometry: By immobilizing this compound on a solid support, it can be used as bait to "fish" for its binding partners from cell or tissue lysates. The captured proteins are then identified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a physiologically relevant context by measuring changes in protein thermal stability upon ligand binding. cam.ac.uk It can be used to validate predicted targets in intact cells and tissues.

Phenotypic Screening: Testing this compound across a wide range of cell-based assays that model various diseases can reveal unexpected biological activities. Hits from these screens can then be used to deconvolve the specific molecular targets responsible for the observed effects.

Radioligand Binding Assays: A systematic screening of this compound against a panel of known receptors, transporters, and enzymes (especially those related to neuropsychiatry) will provide a quantitative measure of its binding affinities and establish its selectivity profile. researchgate.net

Integration of Multi-Omics Data for Comprehensive Chemical Biology Understanding

To move beyond a single-target perspective and understand the global biological effects of this compound, a systems biology approach is necessary. Multi-omics technologies—which include genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular response to a chemical compound. ox.ac.uk

A future research strategy could involve treating relevant cell models (e.g., primary neurons or astrocytes) with this compound and applying a multi-omics workflow:

Transcriptomics (RNA-seq): This would reveal all up- or down-regulated genes in response to this compound, pointing towards the biological pathways being modulated.

Proteomics: Quantitative proteomics would identify changes in protein expression and post-translational modifications, providing a functional layer of information that complements the transcriptomic data.

Metabolomics: By analyzing the changes in small-molecule metabolites, researchers can gain insights into the metabolic pathways affected by this compound. mdpi.com

Data Integration: The true power of this approach lies in integrating these different data layers. duke.edunih.gov For example, observing a change in the transcript for a specific enzyme, a corresponding change in its protein level, and subsequent alterations in its metabolic products would provide strong, multi-layered evidence for a specific mechanism of action. bohrium.com

Development of Next-Generation Computational Models for Complex Interactions

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting and rationalizing molecular interactions. nih.govresearchgate.net For this compound, these methods can accelerate its study by prioritizing experiments and generating testable hypotheses.

Future computational efforts should include:

Molecular Docking: A 3D model of this compound can be docked into the crystal structures or homology models of Trazodone's known targets (e.g., serotonin receptors). nih.govresearchgate.netnih.gov This can predict the binding pose and affinity, highlighting key interactions and explaining potential differences in activity compared to Trazodone.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced by binding. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of this compound analogs are synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. frontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds, guiding further chemical optimization.

Virtual Screening: Computational models of potential this compound targets can be used to screen large virtual libraries of compounds to identify other molecules that may have a similar mechanism of action. tandfonline.com

Computational MethodApplication for this compound ResearchExpected Outcome
Molecular Docking Predict binding pose and affinity at known Trazodone targets. nih.govHypothesis of primary targets and selectivity profile.
MD Simulations Analyze the stability and dynamics of the ligand-receptor complex. nih.govUnderstanding of binding mechanism and induced conformational changes.
QSAR Modeling Correlate chemical structure with biological activity for a series of analogs. frontiersin.orgPredictive model to guide the design of more potent/selective compounds.
Virtual Screening Identify novel scaffolds that may bind to this compound's targets.Discovery of new chemical matter with similar activity.

Design of Chemical Probes for In-Depth Mechanistic Studies

To fully dissect the biological role of this compound's molecular targets, the development of high-quality chemical probes is essential. biorxiv.orgbiorxiv.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in a biological system. acs.orgnih.gov

The design of an this compound-based chemical probe would involve:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of which parts of the this compound molecule are essential for activity and which can be modified is required. This is achieved by synthesizing and testing a range of analogs.

Linker Installation: A chemically inert linker must be attached to a non-essential position on the this compound scaffold.

Reporter Tag Conjugation: A reporter group, such as a fluorophore (for microscopy), a biotin (B1667282) tag (for affinity purification), or a photo-affinity label (for covalent target identification), is attached to the linker. researchgate.netnih.gov

An ideal this compound chemical probe set would also include a structurally similar but biologically inactive negative control. This control is crucial for ensuring that any observed biological effect is due to the specific on-target activity of the probe and not some non-specific or off-target interaction. Such tools would be invaluable for definitively identifying the binding partners of this compound in cells and tissues and for visualizing its subcellular localization.

Q & A

Q. Q1. What are the established synthetic pathways for Isotrazodone, and how can researchers validate purity and structural integrity?

Methodological Answer:

  • Synthesis Protocols : Begin with literature review of peer-reviewed synthetic routes (e.g., Friedel-Crafts alkylation or palladium-catalyzed coupling). Replicate protocols with modifications for yield optimization, noting solvent systems and reaction temperatures .
  • Characterization : Use HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation. NMR (1H/13C) and X-ray crystallography validate structural integrity. For novel derivatives, provide full spectral data in supplementary materials .
  • Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, catalyst loading) to enable replication. Cross-validate results with independent labs .

Q. Q2. What pharmacological mechanisms underlie this compound’s activity, and how can researchers design in vitro assays to evaluate target engagement?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for serotonin receptors (5-HT2A/2C). Validate via radioligand displacement assays .
  • In Vitro Assays :
    • Dose-Response : Test 10 nM–100 μM concentrations in HEK293 cells expressing 5-HT2A. Measure cAMP inhibition via ELISA .
    • Selectivity : Screen against off-target receptors (e.g., dopamine D2, adrenergic α1) to rule out polypharmacology .
  • Data Interpretation : Use GraphPad Prism for IC50/EC50 calculations. Report SEM and p-values (<0.05) for significance .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from ≥10 studies using PRISMA guidelines. Stratify by model (e.g., murine vs. primate), dose, and endpoint (e.g., anxiolytic vs. antidepressant effects) .
  • Bias Assessment : Apply Cochrane Risk of Bias Tool to evaluate blinding, randomization, and sample size adequacy. Exclude studies with high bias .
  • Replication : Conduct harmonized protocols across labs to isolate variables (e.g., circadian rhythm, diet). Use ANOVA for cross-study comparisons .

Q. Q4. What experimental designs are optimal for comparing this compound’s in vivo pharmacokinetics with in vitro predictions?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) :
    • In Vitro : Measure solubility (shake-flask method) and permeability (Caco-2 monolayers). Apply Biopharmaceutics Classification System (BCS) .
    • In Vivo : Conduct PK studies in Sprague-Dawley rats (n=6/group). Collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose. Quantify via UPLC-MS/MS .
  • Modeling : Use NONMEM for compartmental analysis. Compare AUC and Cmax predictions with observed data. Adjust for protein binding .

Q. Q5. How can researchers leverage computational methods to predict this compound’s metabolite toxicity?

Methodological Answer:

  • Metabolite Prediction : Use Schrödinger’s Metabolism Module or GLORYx to identify Phase I/II metabolites. Prioritize structures with ≥10% abundance .
  • Toxicity Screening :
    • In Silico : Apply Derek Nexus for mutagenicity alerts. Check for structural alerts (e.g., epoxide rings) .
    • In Vitro : Test metabolites in HepG2 cells for mitochondrial toxicity (Seahorse assay) and genotoxicity (Comet assay) .
  • Validation : Compare predictions with in vivo toxicokinetic data from rodent models .

Methodological Best Practices

  • Data Transparency : Share raw datasets (e.g., spectral files, dose-response curves) via repositories like Zenodo, adhering to FAIR principles .
  • Ethical Compliance : For human trials, align protocols with ICH-GCP guidelines. Submit to institutional review boards (IRBs) for approval .
  • Conflict Resolution : Address contradictory findings via open-access preprints and interdisciplinary collaborations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.